(3-Nitrophenyl)urea

Description

The exact mass of the compound (3-Nitrophenyl)urea is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (3-Nitrophenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Nitrophenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-nitrophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O3/c8-7(11)9-5-2-1-3-6(4-5)10(12)13/h1-4H,(H3,8,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUIRARUHMZIJCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10392140 |

Source

|

| Record name | (3-nitrophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13142-61-5 |

Source

|

| Record name | N-(3-Nitrophenyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13142-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-nitrophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-Nitrophenyl)urea for Advanced Drug Discovery

This guide provides a comprehensive technical overview of (3-Nitrophenyl)urea, a key chemical intermediate and structural motif in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's chemical structure, physicochemical properties, synthesis, reactivity, and its strategic application in the design of targeted therapeutics.

Introduction: The Strategic Importance of the Aryl Urea Scaffold

The urea functional group is a cornerstone in medicinal chemistry, prized for its unique ability to act as a rigid hydrogen bond donor and acceptor. This feature allows urea derivatives to form stable, bidentate hydrogen bonds with protein targets, a property that has been masterfully exploited in the design of numerous clinically approved therapies. When incorporated into an aryl scaffold, as in (3-Nitrophenyl)urea, the resulting molecule becomes a "privileged structure" for targeting a wide range of biological entities, most notably protein kinases.

The presence of the 3-nitro group further enhances the molecule's utility. It is a powerful electron-withdrawing group that significantly influences the electronic properties of the phenyl ring, modulating the molecule's reactivity and pKa. Critically, the nitro group is a versatile synthetic handle that can be readily reduced to an amine, providing a vector for extensive chemical modification and the construction of complex molecular libraries. This guide will explore these features in detail, providing the technical insights necessary for its effective utilization in drug discovery programs.

Chemical Structure and Physicochemical Properties

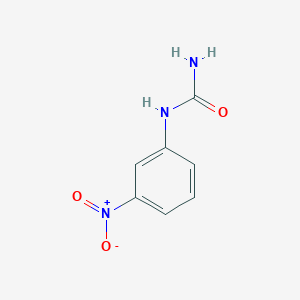

(3-Nitrophenyl)urea is an aromatic compound characterized by a central urea moiety linking a phenyl ring that is substituted with a nitro group at the meta position.

Structure:

-

2D Representation:

The key structural features—the urea N-H donors, the carbonyl (C=O) acceptor, the aromatic ring, and the electron-withdrawing nitro group—dictate the molecule's physical and chemical behavior.

Physicochemical Data Summary:

The following table summarizes the key properties of (3-Nitrophenyl)urea, essential for experimental design and computational modeling.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇N₃O₃ | |

| Molecular Weight | 181.15 g/mol | |

| CAS Number | 13142-61-5 | |

| Appearance | Solid (Expected) | General |

| Melting Point | Data not readily available in provided sources | - |

| Solubility | Sparingly soluble in water; soluble in polar aprotic solvents like DMSO and DMF (inferred from related compounds). | |

| Predicted XlogP | 0.9 | |

| Hydrogen Bond Donors | 3 | |

| Hydrogen Bond Acceptors | 4 |

Note: An experimentally determined melting point is not consistently reported in standard chemical databases. Researchers should determine this value empirically upon synthesis or acquisition.

Synthesis and Purification

The most direct and reliable synthesis of (3-Nitrophenyl)urea from readily available starting materials is the reaction of 3-nitroaniline with an isocyanate precursor in an acidic aqueous medium. The "cyanate method" is a classic, high-yielding approach.

Logical Workflow for Synthesis

The diagram below outlines the synthetic pathway from 3-nitroaniline to (3-Nitrophenyl)urea.

Caption: Synthesis of (3-Nitrophenyl)urea via the cyanate method.

Detailed Experimental Protocol: Cyanate Method

This protocol is adapted from a general and robust procedure for the synthesis of arylureas.

Materials:

-

3-Nitroaniline (1.0 eq)

-

Sodium Cyanate (NaOCN) (2.0 eq)

-

Glacial Acetic Acid

-

Deionized Water

-

Ethanol (for recrystallization)

Procedure:

-

Dissolution of Amine: In a beaker of appropriate size, dissolve 3-nitroaniline (1.0 eq) in a solution of glacial acetic acid and water (e.g., 1:2 v/v) with gentle warming (approx. 35-40°C).

-

Rationale: Acetic acid ensures the protonation of 3-nitroaniline to form the corresponding anilinium salt, which is soluble and reactive. It also protonates the cyanate to generate the reactive intermediate, isocyanic acid (HNCO).

-

-

Preparation of Cyanate Solution: In a separate beaker, dissolve sodium cyanate (2.0 eq) in water, warming to the same temperature (35-40°C).

-

Rationale: Using a molar excess of cyanate ensures the complete conversion of the starting amine.

-

-

Reaction Initiation: To the stirred 3-nitroaniline solution, add a small portion (~10%) of the sodium cyanate solution. A white or pale-yellow precipitate of the product should begin to form.

-

Rationale: This initial seeding promotes controlled crystallization and prevents the formation of an unmanageable solid mass.

-

-

Completion of Reaction: Once precipitation is observed, add the remainder of the cyanate solution rapidly with vigorous stirring. The reaction is exothermic, and the temperature may rise. A thick paste will form.

-

Aging and Isolation: Continue stirring the suspension for 10-15 minutes, then allow it to stand at room temperature for 2-3 hours to ensure complete precipitation.

-

Filtration and Washing: Cool the mixture in an ice bath, then collect the solid product by suction filtration. Wash the filter cake thoroughly with cold water to remove unreacted salts and acetic acid.

-

Drying and Purification: Drain the product thoroughly and dry it. The crude (3-Nitrophenyl)urea is often of high purity. For exacting applications, it can be recrystallized from aqueous ethanol to yield the pure product.

-

Self-Validation: Purity should be confirmed by measuring the melting point and comparing it with literature values (if found) and by spectroscopic methods (NMR, IR).

-

Chemical Reactivity and Strategic Transformations

The reactivity of (3-Nitrophenyl)urea is governed by its three key functional components: the urea linkage, the nitro group, and the aromatic ring.

The Urea Moiety: A Hydrogen Bonding Powerhouse

The N-H protons of the urea are weakly acidic, while the carbonyl oxygen is a Lewis base. This dual character makes the urea group an exceptional hydrogen bond donor and acceptor. In drug design, this allows for high-affinity bidentate interactions within the ATP-binding hinge region of many protein kinases, a foundational principle for many kinase inhibitors.

The Nitro Group: An Electron Sink and Synthetic Pivot

The nitro group is strongly electron-withdrawing by both induction and resonance. This has two major consequences:

-

Ring Deactivation: It deactivates the phenyl ring towards electrophilic aromatic substitution (e.g., Friedel-Crafts, further nitration), directing any potential substitution to the meta-positions (C5).

-

Acidity Modulation: It increases the acidity of the N-H protons on the urea moiety compared to an unsubstituted phenylurea.

The most significant role of the nitro group in drug development is its utility as a synthetic precursor to the corresponding aniline.

Key Transformation: Reduction of the Nitro Group

The conversion of the nitro group to a primary amine is one of the most valuable transformations in medicinal chemistry, as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho/para-directing group. This opens up a vast chemical space for further functionalization.

Caption: Key synthetic transformation of (3-Nitrophenyl)urea.

Protocol: Nitro Group Reduction with Tin(II) Chloride

This method is highly reliable and chemoselective, tolerating many functional groups that might be affected by catalytic hydrogenation.

Materials:

-

(3-Nitrophenyl)urea (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)

-

Ethanol (or Ethyl Acetate)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

-

Setup: In a round-bottom flask, dissolve or suspend (3-Nitrophenyl)urea in ethanol.

-

Addition of Reductant: Add tin(II) chloride dihydrate in one portion.

-

Reaction: Heat the mixture to reflux (typically 60-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup - Quenching: Cool the reaction to room temperature and carefully pour it into a beaker containing a stirred, saturated solution of sodium bicarbonate. A thick white precipitate of tin salts will form.

-

Rationale: The basic solution neutralizes the acidic reaction mixture and precipitates the tin as its hydroxide/oxide salts.

-

-

Workup - Extraction: Stir the resulting slurry vigorously for 30 minutes, then filter it through a pad of Celite® to remove the inorganic solids. Wash the pad thoroughly with ethanol or ethyl acetate.

-

Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude (3-Aminophenyl)urea. The product can be purified further by column chromatography or recrystallization as needed.

Applications in Drug Development: A Versatile Building Block

(3-Nitrophenyl)urea is not typically an active pharmaceutical ingredient itself but serves as a crucial intermediate and structural fragment in the synthesis of bioactive molecules, particularly protein kinase inhibitors.

The general strategy involves:

-

Synthesis: Prepare (3-Nitrophenyl)urea as a core fragment.

-

Reduction: Reduce the nitro group to the amine (3-Aminophenyl)urea.

-

Functionalization: Use the newly formed amino group as an attachment point to couple other fragments, building a more complex molecule designed to fit into the active site of a target protein.

The diaryl urea motif is central to the mechanism of action for numerous kinase inhibitors. It forms key hydrogen bonds with the "hinge" region of the kinase, a conserved backbone that connects the N- and C-lobes of the enzyme. This interaction orients the rest of the molecule to occupy the ATP-binding pocket, blocking the enzyme's catalytic function. By starting with (3-Nitrophenyl)urea, medicinal chemists can efficiently access the (3-Aminophenyl)urea core, which can then be elaborated into potent and selective inhibitors for targets implicated in cancer and other diseases.

Conclusion

(3-Nitrophenyl)urea represents a strategically vital molecule for drug discovery and development. Its straightforward synthesis, well-defined chemical properties, and, most importantly, the synthetic versatility offered by the reducible nitro group make it an invaluable building block. The foundational aryl urea scaffold provides a proven framework for high-affinity binding to protein kinases and other important biological targets. A thorough understanding of its properties and reactivity, as outlined in this guide, empowers researchers to leverage this compound to its full potential in the creation of next-generation therapeutics.

References

- Miller, A., et al. (2020). Method of reducing aromatic nitro compounds.

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Organic-chemistry.org. [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. En.wikipedia.org. [Link]

-

PubChem. (n.d.). (3-nitrophenyl)urea. PubChem Compound Database. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic-chemistry.org. [Link]

-

Davis, T. L., & Blanchard, K. C. (1929). Phenylurea. Organic Syntheses, 9, 78. [Link]

-

PubChem. (n.d.). (4-Nitrophenyl)urea. PubChem Compound Database. [Link]

-

Kurzer, F. (1951). Arylureas I. Cyanate Method. Organic Syntheses, 31, 8. [Link]

-

Griffin, R. J., et al. (2004). Urea derivatives of STI571 as inhibitors of Bcr-Abl and PDGFR kinases. Bioorganic & Medicinal Chemistry Letters, 14(23), 5915-5918. [Link]

-

Brancale, A., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports, 5, 16750. [Link]

-

ResearchGate. (n.d.). Protein kinase inhibitors from the urea class. [Link]

-

El-Damasy, A. K., et al. (2023). Fragment merging approach for design, synthesis, and biological assessment of urea/acetyl hydrazide clubbed thienopyrimidine derivatives as GSK-3β inhibitors. Chemistry Central Journal, 17(1), 1-18. [Link]

-

Sikka, P., et al. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Medicinal Chemistry, 5(11), 479-483. [Link]

-

INEOS OPEN. (2020). Selective Synthesis of p-Nitrosoaniline by the Reaction of Urea with Nitrobenzene. [Link]

-

ResearchGate. (2022). Synthesis of N,N-diethylaminopropylurea and Monosubstituted Urea Derivatives from Primary Amines and Potassium Cyanate. [Link]

-

Khan, et al. (2014). Eco-friendly Synthesis of 3-Chloro -4-(3- Nitrophenyl)-1-Phenyl-azetidin-2-One. Prime Scholars Library. [Link]

An In-Depth Technical Guide to (3-Nitrophenyl)urea: Synthesis, Characterization, and Applications in Drug Discovery

Executive Summary

(3-Nitrophenyl)urea is a pivotal organic compound that serves as both a valuable chemical intermediate and a foundational scaffold in medicinal chemistry. Its unique structural features—a rigid phenyl ring activated by a nitro group and a urea moiety capable of forming critical hydrogen bonds—make it an object of significant interest for researchers in drug development. This guide provides a comprehensive technical overview of (3-nitrophenyl)urea, detailing its physicochemical properties, a robust and validated synthesis protocol, complete spectroscopic characterization, and its strategic applications, particularly in the design of kinase inhibitors. The information herein is intended to equip researchers, scientists, and drug development professionals with the expert-level knowledge required to effectively synthesize, validate, and utilize this compound in their research endeavors.

Physicochemical and Structural Properties

(3-Nitrophenyl)urea is a stable, solid organic compound. The presence of the polar urea and nitro groups within a compact aromatic structure dictates its physical properties and chemical reactivity. The nitro group acts as a strong electron-withdrawing group, influencing the electronic properties of the aromatic ring, while the urea functional group is a key hydrogen bond donor and acceptor, a feature critical to its role in molecular recognition and drug-target interactions.

A summary of its core properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇N₃O₃ | [1][2] |

| Molecular Weight | 181.15 g/mol | [2] |

| Monoisotopic Mass | 181.04874 Da | [1] |

| CAS Number | 13142-61-5 | [3] |

| Appearance | Typically a yellow or off-white solid | [4] |

| Melting Point | Data not consistently available; requires experimental verification. | |

| Solubility | Generally low solubility in water; soluble in polar aptic solvents like DMSO and DMF. | [5] |

Synthesis of (3-Nitrophenyl)urea: A Validated Protocol

The synthesis of aryl ureas is a fundamental transformation in organic chemistry. A reliable and common method involves the reaction of an appropriate aniline with a source of isocyanic acid (HNCO). The following protocol details the synthesis of (3-nitrophenyl)urea from 3-nitroaniline and sodium cyanate in an acidic medium.

Causality and Experimental Rationale

The core of this synthesis is the in situ generation of isocyanic acid. Sodium cyanate (NaOCN) reacts with a protic acid (acetic acid in this case) to form isocyanic acid. This highly reactive intermediate is immediately trapped by the nucleophilic amine group of 3-nitroaniline. The reaction is performed in an aqueous medium to facilitate the dissolution of the salts, and acetic acid provides the necessary acidic environment without being overly harsh, which could lead to unwanted side reactions or degradation of the starting material. The product precipitates from the reaction mixture upon formation due to its low solubility in the aqueous medium, which simplifies its isolation.

Experimental Workflow Diagram

Caption: Synthesis workflow for (3-Nitrophenyl)urea.

Step-by-Step Methodology

-

Reactant Preparation: In a 250 mL beaker, dissolve 6.9 g (0.05 mol) of 3-nitroaniline in a mixture of 24 mL of glacial acetic acid and 48 mL of water, warming gently if necessary to achieve a clear solution. Cool the solution to approximately 35°C.[6]

-

Cyanate Solution: In a separate beaker, prepare a solution of 6.5 g (0.1 mol) of sodium cyanate in 45 mL of water.[6]

-

Reaction: While stirring the 3-nitroaniline solution vigorously, add the sodium cyanate solution. A white or pale-yellow precipitate of (3-nitrophenyl)urea will form rapidly.[7]

-

Isolation: Continue stirring for 15-20 minutes to ensure the reaction goes to completion. Cool the mixture in an ice bath.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold water to remove any unreacted salts and acetic acid.

-

Drying: Transfer the product to a watch glass and dry in a vacuum oven at 60-70°C to a constant weight.

Spectroscopic Characterization and Validation

Confirming the identity and purity of the synthesized (3-nitrophenyl)urea is a critical, self-validating step. The following spectroscopic data are characteristic of the compound's structure.

| Technique | Expected Observations and Interpretation |

| FT-IR (KBr, cm⁻¹) | ~3400 & ~3300: Two distinct N-H stretching bands for the -NH₂ and -NH- groups.[8] ~1650-1700: Strong C=O (Amide I) stretching vibration, characteristic of the urea carbonyl.[8] ~1530 & ~1350: Strong asymmetric and symmetric N-O stretching vibrations for the NO₂ group.[1] ~1600 & ~1480: C=C stretching vibrations within the aromatic ring. ~1250: C-N stretching vibration.[9] |

| ¹H NMR (DMSO-d₆, δ ppm) | ~9.0-9.5 (s, 1H): Signal for the Ar-NH proton. ~8.2-8.4 (t, 1H): Proton at C2 of the phenyl ring (between the urea and nitro groups). ~7.7-7.9 (dd, 1H): Proton at C6 of the phenyl ring. ~7.5-7.7 (t, 1H): Proton at C5 of the phenyl ring. ~7.3-7.5 (dd, 1H): Proton at C4 of the phenyl ring. ~6.0-6.5 (s, 2H): Broad singlet for the two protons of the terminal -NH₂ group.[10] |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~155: Carbonyl carbon (C=O) of the urea.[11] ~148: Aromatic carbon attached to the nitro group (C-NO₂). ~141: Aromatic carbon attached to the urea nitrogen (C-NH). ~130, ~122, ~118, ~114: The four remaining aromatic carbons (CH).[12] |

| Mass Spec. (ESI+) | m/z 182.0560 [M+H]⁺: Protonated molecular ion. m/z 204.0379 [M+Na]⁺: Sodium adduct. m/z 181.0481 [M]⁺: Molecular ion.[13] Fragmentation may involve cleavage of the C-N bond to yield ions corresponding to the 3-nitrophenyl isocyanate fragment (m/z 164) or the 3-nitroaniline fragment (m/z 138).[14][15] |

Applications in Drug Development and Medicinal Chemistry

The aryl urea motif is a privileged structure in modern medicinal chemistry, renowned for its ability to form specific and robust interactions with biological targets.[16] (3-Nitrophenyl)urea serves as a crucial building block and a foundational scaffold in this context, primarily in the development of enzyme inhibitors.

Role as a Kinase Inhibitor Scaffold

Many clinically successful protein kinase inhibitors incorporate a bi-aryl urea structure. The urea moiety is an exceptional hydrogen bond donor and acceptor, allowing it to form a bidentate hydrogen bond interaction with a conserved glutamate residue and the backbone NH of a key aspartate residue in the hinge region of the kinase active site. This interaction is a cornerstone of the binding affinity and selectivity of these inhibitors.[17]

(3-Nitrophenyl)urea provides a chemically tractable starting point for developing such inhibitors. The 3-nitro group can be readily reduced to an amine, which can then be functionalized to introduce a second aryl group, leading to the final bi-aryl urea drug candidate. This strategic placement allows chemists to explore structure-activity relationships (SAR) by modifying the second aryl ring to optimize potency, selectivity, and pharmacokinetic properties.[18][19][20]

Caption: Urea moiety forming key H-bonds in a kinase active site.

Utility as a Pharmaceutical Intermediate

Beyond its direct use as a scaffold, (3-nitrophenyl)urea is a versatile chemical intermediate. The nitro group can be used as a handle for further chemical transformations, and the entire molecule can be incorporated into larger, more complex active pharmaceutical ingredients (APIs).[21][22][23] Its well-defined structure and predictable reactivity make it a reliable building block in multi-step synthetic campaigns aimed at novel therapeutic agents.

Safety, Handling, and Storage

As a nitroaromatic compound, (3-nitrophenyl)urea requires careful handling in a laboratory setting. Adherence to standard safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[24]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[25][26] In case of contact, rinse the affected area thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and direct sunlight.[25][27]

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

Conclusion

(3-Nitrophenyl)urea is more than a simple chemical; it is an enabling tool for innovation in drug discovery. Its straightforward synthesis, well-defined physicochemical properties, and critical role as a pharmacophore and synthetic intermediate make it an indispensable compound for medicinal chemists. This guide provides the foundational knowledge and practical protocols necessary for its effective application, empowering researchers to leverage its full potential in the development of next-generation therapeutics.

References

-

PubChem. (3-nitrophenyl)urea. National Center for Biotechnology Information. [Link]

- Kappe, C. O., et al. (2000). Synthesis of Aryl Urea Derivatives.

-

SpectraBase. Urea, N-(3-nitrophenyl)-N'-[2-(tricyclo[3.3.1.1(3,7)]dec-1-yloxy)propyl]- 13C NMR. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 1-(3-Nitrophenyl)piperazine Hydrochloride in Modern Pharmaceutical Synthesis. [Link]

-

Solubility of Things. 1,3-bis(4-nitrophenyl)urea. [Link]

-

British Pharmacopoeia. (2013). Safety data sheet - Urea. [Link]

-

Brancale, A., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports. [Link]

- Ellis, G. P., & Regan, A. C. (1965). Reactions of some benzylidene compounds with potassium cyanide. Journal of the Chemical Society.

- Regan, J., et al. (2003). 1-Phenyl-5-pyrazolyl ureas: potent and selective p38 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.

-

Gandin, V., et al. (2015). Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. ResearchGate. [Link]

-

Gulf Petrochemical Industries Co. (2023). Safety Data Sheet - UREA. [Link]

-

PubChem. (3-nitrophenyl)urea - Predicted Collision Cross Section. [Link]

-

Pop, I. E., et al. (2008). Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate. Molecules. [Link]

-

Chemsrc. 1,3-dibenzyl-1-butyl-3-(3-nitrophenyl)urea. [Link]

- Dumas, J. (2002). Protein kinase inhibitors from the urea class. Current Opinion in Drug Discovery & Development.

-

Kurzer, F. (1950). Arylureas I. Cyanate Method. Organic Syntheses. [Link]

- Luedtke, N. W., et al. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron Letters.

- Piasek, Z., & Urbański, T. (1962). The Infra-red Absorption Spectrum and Structure of Urea. Bulletin de l'Academie Polonaise des Sciences.

- Guckian, K. M., et al. (2004). Urea derivatives of STI571 as inhibitors of Bcr-Abl and PDGFR kinases. Bioorganic & Medicinal Chemistry Letters.

-

Reich, H. J. ¹H NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

-

Davis, T. L., & Blanchard, K. C. (1929). Urea, phenyl-. Organic Syntheses. [Link]

-

Pop, I. E., et al. (2008). Synthesis of bis-ureas from bis(o-nitrophenyl) carbonate. PubMed. [Link]

- Reddy, G. S., et al. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers.

-

NIST. Urea Mass Spectrum. [Link]

-

Talele, T. T. (2016). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules. [Link]

-

El-Mallah, N. M., et al. (2015). Infrared spectra of urea (U) and its complexes. ResearchGate. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of urea. [Link]

-

Teva api. (2025). High-Purity Pharma Intermediates for Advanced Drug Synthesis. [Link]

-

Human Metabolome Database. ¹³C NMR Spectrum of Urea. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Intermediates in Drug Development: A Look at Urea Sulfate. [Link]

-

NCCHEM. (2025). POTASSIUM CYANATE SYNTHESIS. YouTube. [Link]

-

Cheméo. Chemical Properties of N-(4-Nitrophenyl)-N'-phenyl-urea. [Link]

-

Reddy, G. S., et al. (2021). General proposed fragmentation pathway of the protonated substituted urea. ResearchGate. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. pure.uva.nl [pure.uva.nl]

- 3. (3-NITROPHENYL)UREA AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1,3-BIS(4-NITROPHENYL)UREA CAS#: 587-90-6 [m.chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Page loading... [guidechem.com]

- 8. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. researchgate.net [researchgate.net]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000294) [hmdb.ca]

- 12. spectrabase.com [spectrabase.com]

- 13. PubChemLite - (3-nitrophenyl)urea (C7H7N3O3) [pubchemlite.lcsb.uni.lu]

- 14. Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 1-Phenyl-5-pyrazolyl ureas: potent and selective p38 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Urea derivatives of STI571 as inhibitors of Bcr-Abl and PDGFR kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. nbinno.com [nbinno.com]

- 22. High-Purity Pharma Intermediates for Advanced Drug Synthesis [hbgxchemical.com]

- 23. nbinno.com [nbinno.com]

- 24. fishersci.com [fishersci.com]

- 25. pharmacopoeia.com [pharmacopoeia.com]

- 26. gpic.com [gpic.com]

- 27. download.basf.com [download.basf.com]

(3-Nitrophenyl)urea CAS number and identifiers

An In-Depth Technical Guide to (3-Nitrophenyl)urea for Advanced Research

Introduction

(3-Nitrophenyl)urea is a distinct organic compound characterized by a urea functional group substituted with a 3-nitrophenyl ring. While not a final drug product itself, it serves as a crucial building block and intermediate in the synthesis of a wide array of pharmacologically active molecules. Its structural features—specifically the hydrogen-bond donating and accepting capabilities of the urea moiety combined with the electronic properties of the nitrophenyl group—make it a valuable synthon in medicinal chemistry. This guide provides a comprehensive overview of its identifiers, properties, synthesis, applications, and safety protocols, tailored for researchers and professionals in drug development.

Core Identifiers and Physicochemical Properties

Precise identification is paramount in research and development. (3-Nitrophenyl)urea is cataloged across multiple chemical databases, ensuring accurate tracking and sourcing.

Table 1: Key Identifiers for (3-Nitrophenyl)urea

| Identifier | Value | Source |

| CAS Number | 13142-61-5 | Sigma-Aldrich[1] |

| Molecular Formula | C₇H₇N₃O₃ | Santa Cruz Biotechnology[2] |

| Molecular Weight | 181.15 g/mol | Santa Cruz Biotechnology[2] |

| IUPAC Name | (3-nitrophenyl)urea | PubChem[3] |

| PubChem CID | 3400496 | PubChem[3] |

| MDL Number | MFCD00025422 | Sigma-Aldrich[1] |

The physical and chemical properties of a compound dictate its behavior in experimental settings, influencing solubility, stability, and reactivity. While extensive experimental data for (3-Nitrophenyl)urea is not broadly published, its properties can be inferred from related structures and computational predictions.

Table 2: Predicted Physicochemical Properties

| Property | Value | Notes |

| XlogP | 0.9 | A measure of lipophilicity, suggesting moderate solubility in organic solvents.[3] |

| Hydrogen Bond Donors | 2 | The two N-H groups of the urea moiety. |

| Hydrogen Bond Acceptors | 4 | The carbonyl oxygen and the two oxygen atoms of the nitro group. |

| Solubility | Low in water; soluble in polar aprotic solvents like DMSO and DMF. | Typical for aryl ureas, the hydrophobic phenyl ring limits water solubility.[4] |

| Appearance | Expected to be a crystalline solid, likely pale yellow. | Based on the appearance of similar nitrophenyl urea compounds.[4] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of unsymmetrical ureas like (3-Nitrophenyl)urea is a fundamental transformation in organic chemistry. The most common and reliable method involves the reaction of an amine with an isocyanate. In this case, 3-nitroaniline serves as the amine precursor.

Experimental Protocol: Synthesis from 3-Nitroaniline

This protocol describes a robust method for synthesizing (3-Nitrophenyl)urea via an in situ generated isocyanate intermediate from 3-nitroaniline. This approach avoids the direct handling of potentially hazardous isocyanates.

Step 1: Generation of 3-Nitrophenyl Isocyanate (In Situ)

-

In a three-necked flask equipped with a stirrer, dropping funnel, and nitrogen inlet, dissolve 3-nitroaniline (10 mmol) in a suitable anhydrous solvent like dichloromethane (DCM, 100 ml).

-

Cool the solution in an ice bath to 0-5°C.

-

Slowly add a solution of a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate) (4 mmol), in DCM (20 ml) dropwise to the stirred solution.

-

Causality: Triphosgene is a safer, solid alternative to gaseous phosgene. In the presence of a base (often added in the next step or via the amine itself), it generates the highly reactive isocyanate intermediate. The low temperature controls the exothermic reaction and minimizes side products.

-

Step 2: Urea Formation

-

After the addition is complete, allow the mixture to stir for 2 hours at 0-5°C to ensure complete formation of the isocyanate.

-

In a separate flask, prepare a solution of aqueous ammonia (excess, e.g., 20 mmol in water).

-

Slowly add the ammonia solution to the reaction mixture. A precipitate of (3-Nitrophenyl)urea should form.

-

Causality: The nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group. This forms a carbamate-like intermediate which rapidly rearranges to the stable urea product.

-

Step 3: Isolation and Purification

-

After the reaction is complete (monitored by TLC), remove the solvent under reduced pressure.

-

Add acetone (100 ml) and water (300 ml) to the residue to precipitate the product and dissolve byproducts.[5]

-

Collect the solid product by vacuum filtration and wash thoroughly with water.

-

Dry the product under vacuum. If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of (3-Nitrophenyl)urea.

Role in Drug Discovery and Medicinal Chemistry

The true value of (3-Nitrophenyl)urea lies in its application as a scaffold in drug design. The urea moiety is a privileged structural motif in medicinal chemistry due to its unique hydrogen bonding properties.

The Urea Moiety as a Hinge-Binding Motif

The N-H groups of the urea act as hydrogen bond donors, while the carbonyl oxygen acts as a hydrogen bond acceptor. This dual nature allows the urea linker to form strong and specific bidentate (two-point) hydrogen bonds with the backbone of protein targets, particularly in the "hinge region" of kinases.[6] This interaction is a cornerstone of many kinase inhibitors.

Caption: Bidentate hydrogen bonding of the urea scaffold.

Precursor to Bioactive Molecules

Aryl urea derivatives have demonstrated a wide spectrum of biological activities. While (3-Nitrophenyl)urea itself is primarily an intermediate, its structural class is associated with:

-

Anticancer Activity: Many kinase inhibitors, such as Sorafenib, feature a diaryl urea structure.[5] (3-Nitrophenyl)urea can serve as a starting point for synthesizing analogs of these drugs.

-

Antidepressant Activity: Studies have shown that certain N-nitrophenyl-N'-aryl urea derivatives exhibit significant antidepressant effects in preclinical models.[7]

-

Antibacterial Agents: Metal complexes of substituted nitrophenyl ureas have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[8]

The nitro group on the phenyl ring is particularly useful as it can be readily reduced to an amine. This amine can then be further functionalized, allowing for the creation of large libraries of compounds for high-throughput screening in drug discovery campaigns.

Safety, Handling, and Storage

Proper handling of (3-Nitrophenyl)urea is essential to ensure laboratory safety. While a specific, comprehensive safety datasheet for this exact compound is not widely available, guidelines can be established based on data for urea and related nitroaromatic compounds.

Table 3: Safety and Handling Protocols

| Aspect | Guideline | Rationale |

| Personal Protective Equipment (PPE) | Wear nitrile gloves, safety goggles with side shields, and a lab coat. | To prevent skin and eye contact, which may cause irritation.[9] |

| Handling | Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. | Inhalation of dust may cause irritation to the respiratory tract. Nitroaromatic compounds can have toxic effects. |

| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated place away from heat and strong oxidizing agents. | The compound is likely a hygroscopic solid and can decompose at high temperatures.[9][10] |

| Spill Management | For small spills, sweep up the solid material carefully, avoiding dust creation, and place it in a sealed container for disposal. | To prevent contamination and exposure. |

| Disposal | Dispose of waste in accordance with local, state, and federal regulations for chemical waste. | Prevents environmental pollution.[9] |

Toxicological Profile:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled is a common classification for related compounds.

-

Irritation: May cause skin, eye, and respiratory irritation.

-

Sensitization: Some related nitrophenyl compounds have been shown to have skin sensitization potential.

Conclusion

(3-Nitrophenyl)urea is a fundamentally important molecule for chemical synthesis and drug discovery. Its straightforward preparation, combined with the versatile reactivity of its functional groups—the hydrogen-bonding urea core and the modifiable nitro group—cements its role as a valuable intermediate. For researchers in medicinal chemistry, understanding the properties and handling of this compound is a key step in the rational design and synthesis of novel therapeutics, particularly in the development of kinase inhibitors and other targeted agents.

References

-

Sikka P, Sahu JK, Mishra AK, Hashim SR (2015) Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Med chem 5: 479-483. (URL: [Link])

-

1,3-Bis(3-nitrophenyl)urea | C13H10N4O5 | CID 237811 - PubChem. (URL: [Link])

-

N-3-pyridyl-methyl-N'-p-nitrophenyl urea | C13H12N4O3 | CID 129881673 - PubChem. (URL: [Link])

-

Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. (URL: [Link])

-

(4-Nitrophenyl)urea | C7H7N3O3 | CID 313520 - PubChem. (URL: [Link])

-

Design, synthesis and structure-activity relationship study of novel urea compounds as FGFR1 inhibitors to treat metastatic triple-negative breast cancer. (URL: [Link])

-

1,3-bis(4-nitrophenyl)urea - Solubility of Things. (URL: [Link])

-

Urea (prill or granular) - Fert Wholesale Direct. (URL: [Link])

-

Urea, [2-[(4-nitrophenyl)amino]ethyl]-: Human health tier II assessment. (URL: [Link])

-

(3-nitrophenyl)urea (C7H7N3O3) - PubChemLite. (URL: [Link])

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. (URL: [Link])

-

1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea - PMC. (URL: [Link])

-

Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate - PMC. (URL: [Link])

-

Urea derivative synthesis by amination, rearrangement or substitution. (URL: [Link])

-

1-[4-[(4-aminophenyl)sulfonylamino]phenyl]-3-(2-nitrophenyl)urea - PubChem. (URL: [Link])

-

1-Ethyl-3-(3-fluoro-2-nitrophenyl)urea | C9H10FN3O3 - PubChem. (URL: [Link])

-

A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents - Nathan Luedtke. (URL: [Link])

-

PubChem. (URL: [Link])

-

Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes - PubMed. (URL: [Link])

-

Positional Isomeric Effect in Nitrophenyl Functionalized Tripodal Urea Receptors toward Binding and Encapsulation of Anions | Crystal Growth & Design - ACS Publications. (URL: [Link])

-

Opinion of the Scientific Committee on Consumer Safety on 4-nitrophenyl aminoethylurea (B70) - European Commission. (URL: [Link])

-

SAFETY DATA SHEET UREA - Azomures. (URL: [Link])

-

Selective Synthesis of p-Nitrosoaniline by the Reaction of Urea with Nitrobenzene - INEOS OPEN. (URL: [Link])

-

Requirements for UREA and Litfert StabillioN storage - Achema. (URL: [Link])

-

1,3-dibenzyl-1-butyl-3-(3-nitrophenyl)urea | CAS#:88451-04-1 | Chemsrc. (URL: [Link])

-

Safety Data Sheet: Urea - Carl ROTH. (URL: [Link])

-

Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)- thiourea derivatives with anti-inflammatory activity - E3S Web of Conferences. (URL: [Link])

-

Best Practices for Storing and Handling Urea Fertilizers - Green Gubre Group. (URL: [Link])

-

How to Store and Handle Urea Khad Safely - Huaxin Fertiliser Machinery. (URL: [Link])

Sources

- 1. (3-NITROPHENYL)UREA AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. PubChemLite - (3-nitrophenyl)urea (C7H7N3O3) [pubchemlite.lcsb.uni.lu]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Best Practices for Storing Urea Fertilizers | Green Gubre Group [greengubregroup.com]

- 10. huaxinfertilisermachinery.com [huaxinfertilisermachinery.com]

A Guide to Aryl Urea Derivatives in Medicinal Chemistry: From Core Scaffold to Clinical Candidates

Abstract: The aryl urea motif stands as a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its unique physicochemical properties and versatile binding capabilities. This guide provides an in-depth exploration of aryl urea derivatives, from fundamental synthetic strategies to their complex roles in modulating critical biological pathways. We will dissect the structure-activity relationships that govern their potency and selectivity, with a focus on their celebrated success as kinase inhibitors in oncology. This document offers researchers, scientists, and drug development professionals a comprehensive technical resource, bridging foundational principles with field-proven insights and detailed experimental context.

The Aryl Urea Scaffold: A Privileged Structure in Drug Discovery

The journey of the urea moiety in science began with Friedrich Wöhler's landmark synthesis in 1828, an event that heralded the dawn of modern organic chemistry.[1] In medicinal chemistry, the N,N'-disubstituted aryl urea structure has gained prominence for its remarkable ability to form multiple, stable hydrogen bonds with protein targets.[2][3] This is primarily due to the central urea functionality, where the two N-H groups act as potent hydrogen bond donors and the carbonyl oxygen serves as a hydrogen bond acceptor. This arrangement allows aryl ureas to function as a versatile "hinge-binding" motif, anchoring molecules to the ATP-binding sites of numerous enzymes, particularly kinases.[4] This capacity for high-affinity, specific interactions is a key reason why the aryl urea scaffold is considered a "privileged structure" in drug design.[2][5]

Synthetic Methodologies: Constructing the Aryl Urea Core

The construction of the unsymmetrical diaryl urea linkage is a critical step in the development of these therapeutic agents. The choice of synthetic route is often dictated by the availability of starting materials, scalability, and safety considerations.

Classical and Modern Synthetic Routes

Historically, the most common method for synthesizing ureas involves the reaction of an amine with a highly reactive isocyanate intermediate.[6][7] The isocyanate itself is typically generated from a primary amine using phosgene or its safer liquid equivalent, triphosgene.[2] While effective, the high toxicity of phosgene presents significant safety and environmental challenges.[2]

To circumvent these issues, modern methodologies have been developed that avoid the use of phosgene. These include:

-

Carbamate Intermediates: A popular and safer alternative involves reacting an amine with an activated carbonyl source like diphenyl carbonate or a chloroformate to form a stable carbamate, which is then reacted with a second amine to yield the final urea. This approach was used in practical syntheses of Sorafenib and Regorafenib.[8][9]

-

Isocyanate Surrogates: 3-Substituted dioxazolones can serve as precursors that generate isocyanate intermediates in situ under mild, non-toxic conditions, offering a benign pathway to unsymmetrical aryl ureas.[10]

-

Catalytic Carbonylation: Transition-metal-catalyzed carbonylation of azides or nitroarenes in the presence of amines provides another phosgene-free route.[2]

Below is a generalized workflow for the synthesis of aryl urea derivatives, highlighting the common isocyanate pathway.

Experimental Protocol: Synthesis of a Sorafenib Analog

This protocol outlines a reliable, phosgene-free method for synthesizing an unsymmetrical diaryl urea, adapted from modern procedures for kinase inhibitors.[8][9][11] This self-validating system provides a clear, step-by-step methodology for researchers.

Objective: To synthesize 1-(4-chlorophenyl)-3-(4-phenoxyphenyl)urea.

Step 1: Synthesis of Phenyl (4-chlorophenyl)carbamate (Intermediate A)

-

To a stirred solution of 4-chloroaniline (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM, 10 mL/g of aniline) at 0 °C, add phenyl chloroformate (1.1 eq) dropwise over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Recrystallize the crude solid from ethanol/hexane to yield pure Phenyl (4-chlorophenyl)carbamate. Causality: This step creates a stable, handleable carbamate intermediate, avoiding the direct use of a volatile and toxic isocyanate.

Step 2: Synthesis of 1-(4-chlorophenyl)-3-(4-phenoxyphenyl)urea (Final Product)

-

In a reaction vessel, dissolve Phenyl (4-chlorophenyl)carbamate (Intermediate A, 1.0 eq) and 4-phenoxyaniline (1.05 eq) in anhydrous dimethylformamide (DMF).

-

Heat the mixture to 80-90 °C and stir for 8-12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water with stirring.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid thoroughly with water and then with a cold 1:1 mixture of diethyl ether and hexane to remove impurities.

-

Dry the product under vacuum to obtain the pure diaryl urea. Causality: The aminolysis of the carbamate by the second amine is a robust and high-yielding method for forming the urea bond under controlled conditions.

Mechanism of Action and Key Biological Targets

Aryl urea derivatives exhibit a wide range of biological activities, but they are most renowned as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[12][13]

Kinase Inhibition: Targeting Oncogenic Signaling

The primary mechanism of action for most clinically successful aryl ureas, such as Sorafenib, is the inhibition of multiple protein kinases involved in tumor progression and angiogenesis (the formation of new blood vessels).[14]

-

Key Kinase Targets: These compounds typically target the Raf/MEK/ERK signaling pathway , which is a central cascade controlling cell proliferation and survival.[15][16][17] Additionally, they inhibit various receptor tyrosine kinases (RTKs) on the cell surface, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), thereby blocking tumor angiogenesis.[12][15]

-

Binding Mode: The diaryl urea core is essential for this activity. It positions itself in the ATP-binding pocket of the kinase, forming two crucial hydrogen bonds between its N-H groups and the side chain of a conserved glutamate residue in the DFG motif. A third hydrogen bond often forms between the urea carbonyl and the backbone N-H of a conserved aspartate residue.[4] This tripartite interaction effectively blocks ATP from binding and prevents the kinase from performing its function.

The diagram below illustrates the central role of the Raf/MEK/ERK pathway in cell signaling and the point of intervention by aryl urea-based inhibitors.

Other Biological Targets

While kinase inhibition is their most prominent role, the aryl urea scaffold is versatile. Different derivatives have been developed to target other proteins, including:

-

Tubulin: Some aromatic ureas act as antimitotic agents by binding to tubulin and inhibiting its polymerization into microtubules, a mechanism similar to that of colchicine.[12][18]

-

Soluble Epoxide Hydrolase (sEH): Urea-based inhibitors of sEH are being investigated for their anti-inflammatory and analgesic properties.[19]

-

LIM Kinase (Limk): Potent and selective bis-aryl urea inhibitors of Limk have been developed, which play a role in regulating actin dynamics and may have applications in oncology.[15][20]

Structure-Activity Relationships (SAR): Optimizing for Potency

The biological activity of aryl urea derivatives is highly dependent on the nature and position of substituents on the two aryl rings. Decades of research have established clear structure-activity relationships (SAR) that guide the rational design of new agents.[12][15][21]

-

Central Urea Moiety: This group is almost always essential for high-affinity kinase binding.[4] While bioisosteric replacements like thioureas, squaramides, and certain heterocycles have been explored to modulate properties like solubility and cell permeability, the urea core remains the gold standard for many kinase targets.[5][22][23]

-

Proximal Aryl Ring: This is the ring that typically provides a key hydrophobic interaction within the kinase active site. Substituents here can fine-tune potency and selectivity. For instance, in many EGFR inhibitors, a 4-aminoquinazolinyl group at this position significantly enhances activity.[24]

-

Distal Aryl Ring: This ring often extends out towards the solvent-exposed region of the binding pocket. It is a critical site for modification to improve pharmacokinetic properties and introduce additional interactions. The addition of a single fluorine atom to Sorafenib's central phenyl ring to create Regorafenib, for example, subtly altered the molecule's conformation and improved its clinical performance against different tumor types.[8]

The following table summarizes SAR data for a series of diaryl urea derivatives, demonstrating how substitutions on the distal ring impact inhibitory activity against the Epidermal Growth Factor Receptor (EGFR).

| Compound ID | Distal Ring Substitution (R) | IC₅₀ against EGFR (nM) | Reference |

| 5a | 4-chloro-3-(trifluoromethyl)phenyl | 56 | [24] |

| 5b | 4-chloro | 110 | [24] |

| 5c | 4-fluoro | 130 | [24] |

| 5d | 4-methyl | 240 | [24] |

| 5e | 4-methoxy | 310 | [24] |

| Sorafenib | (Reference Drug) | 89 (vs. H-460 cells) | [24] |

Data synthesized from Dong et al., Molecules (2016).[24] The table clearly shows that electron-withdrawing groups, particularly the combination of chloro and trifluoromethyl, provide the highest potency against EGFR in this series.

Therapeutic Applications and Clinical Landscape

The primary therapeutic application for aryl urea derivatives is in oncology, where several compounds have been approved as standard-of-care treatments for various cancers.[15][25]

Approved Anticancer Agents

-

Sorafenib (Nexavar®): The first approved oral multi-kinase inhibitor from this class, used to treat advanced renal cell carcinoma (RCC), unresectable hepatocellular carcinoma (HCC), and differentiated thyroid carcinoma.[15][24][26]

-

Regorafenib (Stivarga®): A fluorinated analog of sorafenib approved for metastatic colorectal cancer, advanced gastrointestinal stromal tumors (GIST), and HCC.[8][15]

-

Lenvatinib (Lenvima®): An N-aryl-N'-cyclopropyl urea that inhibits VEGFR, FGFR, PDGFR, and other kinases. It is used for thyroid cancer, RCC, and HCC.[26]

-

Linifanib & Tivozanib: Other examples of diaryl ureas that have been developed for their potent anti-angiogenic properties.[10][24]

Beyond Oncology

The versatile nature of the aryl urea scaffold has led to its investigation in numerous other therapeutic areas. Various derivatives have demonstrated promising preclinical activity as:

Pharmacokinetic Profile and Development Insights

While aryl ureas can exhibit high potency, their development into successful drugs requires careful optimization of their pharmacokinetic (ADME) properties.[28] A common challenge is poor aqueous solubility due to the planar, aromatic nature of the scaffold. Medicinal chemists employ several strategies to overcome this:

-

Introduction of Polar Groups: Adding ionizable groups or hydrogen bond acceptors/donors to the solvent-exposed distal ring can improve solubility.

-

Conformational Constraint: Introducing non-planar groups, such as the cyclopropyl moiety in Lenvatinib, can disrupt crystal packing and improve solubility and other properties.[26]

-

Metabolic Blocking: Adding groups like fluorine atoms can block sites of metabolic oxidation, increasing the drug's half-life.[8]

Systematic studies, including cassette dosing in preclinical models, are essential to fine-tune the ADME profile while retaining high on-target potency.[19]

Future Directions and Conclusion

The aryl urea scaffold continues to be a fertile ground for drug discovery. Future research is focused on several key areas:

-

Enhanced Selectivity: Designing inhibitors that target specific mutant forms of kinases to overcome drug resistance.

-

Novel Targets: Applying the scaffold to new and challenging targets beyond kinases.

-

Combination Therapies: Exploring the synergistic effects of aryl urea derivatives with other treatment modalities, particularly immunotherapy, where targeting angiogenesis can reprogram the tumor microenvironment and enhance immune response.[4][29][30]

References

-

García-Casanova, M., et al. (2021). Aryl Urea Based Scaffolds for Multitarget Drug Discovery in Anticancer Immunotherapies. Pharmaceuticals (Basel). Available at: [Link]

-

Li, W., et al. (2017). Arylurea Derivatives: A Class of Potential Cancer Targeting Agents. Current Medicinal Chemistry. Available at: [Link]

-

Kaur, R., et al. (2020). Urea Derivatives as Anticancer Agents. ResearchGate. Available at: [Link]

-

Kumar, V. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher. Available at: [Link]

-

Hye, M., et al. (2013). Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Good, J., et al. (2013). The Structure Activity Relationship of Urea Derivatives as Anti-Tuberculosis Agents. Molecules. Available at: [Link]

-

Wang, X., et al. (2022). Discovery of Novel Aromatic Urea-Imidazole Salt Derivatives for Cancer Therapy via Targeting ERK1/2. Journal of Medicinal Chemistry. Available at: [Link]

-

Li, L., et al. (2009). Urea derivatives as anticancer agents. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

-

Li, L., et al. (2009). Urea Derivatives as Anticancer Agents. Ingenta Connect. Available at: [Link]

-

García-Casanova, M., et al. (2021). Aryl Urea Based Scaffolds for Multitarget Drug Discovery in Anticancer Immunotherapies. MDPI. Available at: [Link]

-

Kumar, V. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. ResearchGate. Available at: [Link]

-

Rose, T., et al. (2010). 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain. Journal of Medicinal Chemistry. Available at: [Link]

-

Ronchetti, R., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry. Available at: [Link]

-

Wang, X., et al. (2022). Discovery of Novel Aromatic Urea-Imidazole Salt Derivatives for Cancer Therapy via Targeting ERK1/2. PubMed. Available at: [Link]

-

García-Casanova, M., et al. (2021). Aryl Urea Based Scaffolds for Multitarget Drug Discovery in Anticancer Immunotherapies. MDPI. Available at: [Link]

-

Jagtap, A., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Future Medicinal Chemistry. Available at: [Link]

-

Listro, R., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry. Available at: [Link]

-

Ronchetti, R., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Semantic Scholar. Available at: [Link]

-

Thomas, A., et al. (2011). Bioisosterism of urea-based GCPII inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Wang, Y. (2022). Synthesis of Sorafenib and Regorafenib. ResearchGate. Available at: [Link]

-

Sun, M., et al. (2009). Synthesis of Sorafenib. Chinese Pharmaceutical Journal. Available at: [Link]

-

Aboul-Enein, M., et al. (2023). Structure–activity relationship (SAR) for diaryl urea derivatives (XVI) as vascular endothelial growth factor receptor‐2 inhibitors. ResearchGate. Available at: [Link]

-

Gill, M., et al. (2023). A practical and efficient method for synthesis of sorafenib and regorafenib. ResearchGate. Available at: [Link]

-

Usharani, V., et al. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry. Available at: [Link]

-

Dong, G., et al. (2016). Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors. Molecules. Available at: [Link]

-

Meanwell, N. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Current Topics in Medicinal Chemistry. Available at: [Link]

-

Listro, R., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers. Available at: [Link]

-

Ronchetti, R., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Publishing. Available at: [Link]

-

Chamni, S., et al. (2020). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

-

Alimoradi, M., et al. (2022). Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. Research on Chemical Intermediates. Available at: [Link]

-

Alimoradi, M., et al. (2022). Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. R Discovery. Available at: [Link]

-

MD Anderson Cancer Center. (2023). Clinical trial of new AhR inhibitor shows cancer might be even more wily than we thought. MD Anderson Cancer Center. Available at: [Link]

-

Dumas, J. (2002). Protein kinase inhibitors from the urea class. Current Opinion in Drug Discovery & Development. Available at: [Link]

-

Ross, H., et al. (2013). Bis-Aryl Urea Derivatives as Potent and Selective LIM Kinase (Limk) Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Sanaka, M., et al. (1984). Pharmacokinetics of urea: development of a kinetic model for correlating dietary nitrogen intake and urea metabolism in chronic renal failure. Contributions to Nephrology. Available at: [Link]

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Structure Activity Relationship of Urea Derivatives as Anti-Tuberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. thieme-connect.de [thieme-connect.de]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Synthesis of Sorafenib [journal11.magtechjournal.com]

- 12. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protein kinase inhibitors from the urea class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Arylurea Derivatives: A Class of Potential Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Discovery of Novel Aromatic Urea-Imidazole Salt Derivatives for Cancer Therapy via Targeting ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Urea Derivatives as Anticancer Agents: Ingenta Connect [ingentaconnect.com]

- 19. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Bis-Aryl Urea Derivatives as Potent and Selective LIM Kinase (Limk) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Pharmacokinetics of urea: development of a kinetic model for correlating dietary nitrogen intake and urea metabolism in chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Aryl Urea Based Scaffolds for Multitarget Drug Discovery in Anticancer Immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

(3-Nitrophenyl)urea: A Technical Guide to its Speculative Mechanism of Action as a Modulator of the Epoxide Hydrolase Signaling Pathway

Abstract

(3-Nitrophenyl)urea is a small molecule belonging to the aryl urea class, a scaffold of significant interest in medicinal chemistry. While its precise biological role is not extensively characterized, its structural similarity to a well-established class of enzyme inhibitors points towards a compelling speculative mechanism of action: the inhibition of soluble epoxide hydrolase (sEH). This guide provides an in-depth technical exploration of this hypothesis, detailing the underlying biochemistry, the downstream signaling consequences, and a comprehensive set of experimental protocols for validation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of (3-Nitrophenyl)urea and related compounds.

Introduction: The Prominence of the Aryl Urea Scaffold

The urea functional group is a cornerstone in medicinal chemistry, prized for its ability to form stable hydrogen bonds with biological targets.[1] This characteristic has led to the development of numerous urea-based drugs with diverse therapeutic applications, including anticancer and anti-inflammatory agents.[1][2][3] The 1,3-disubstituted urea moiety, in particular, is a key pharmacophore in a potent class of inhibitors targeting soluble epoxide hydrolase (sEH).[4][5] Given that (3-Nitrophenyl)urea possesses this critical structural feature, it is highly probable that its primary mechanism of action involves the modulation of sEH activity.

Speculative Mechanism of Action: Inhibition of Soluble Epoxide Hydrolase (sEH)

Our central hypothesis is that (3-Nitrophenyl)urea acts as a competitive inhibitor of soluble epoxide hydrolase.

2.1. The Target: Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a cytosolic enzyme that plays a crucial role in the metabolism of endogenous lipid signaling molecules.[4] Specifically, sEH catalyzes the hydrolysis of epoxyeicosatrienoic acids (EETs) to their corresponding, and generally less biologically active, dihydroxyeicosatrienoic acids (DHETs).[2][4][5] EETs are produced from arachidonic acid by cytochrome P450 epoxygenases and are potent signaling molecules with anti-inflammatory, vasodilatory, and neuroprotective effects.[2][5][6] By degrading EETs, sEH effectively dampens these protective signaling pathways.[7]

2.2. The Interaction: A Molecular Mimic

The 1,3-disubstituted urea pharmacophore is thought to act as a mimic of the transition state of the epoxide substrate during hydrolysis.[8] The catalytic mechanism of sEH involves a nucleophilic attack by an aspartate residue (Asp333) on the epoxide ring, stabilized by hydrogen bonding from two tyrosine residues (Tyr381 and Tyr465) to the epoxide oxygen.[4][8]

It is speculated that the urea moiety of (3-Nitrophenyl)urea positions itself within the sEH active site to form key interactions:

-

The carbonyl oxygen of the urea likely forms hydrogen bonds with the hydroxyl groups of Tyr381 and Tyr465 .[4][8]

-

One of the urea N-H groups is positioned to act as a hydrogen bond donor to the catalytic Asp333 .[8]

The 3-nitrophenyl group and the unsubstituted phenyl ring likely occupy hydrophobic pockets within the L-shaped binding site of the enzyme, contributing to the overall binding affinity.[9] The specific positioning and electronic effects of the nitro group on the phenyl ring may further influence the potency of inhibition.

2.3. Downstream Signaling Consequences of sEH Inhibition

By inhibiting sEH, (3-Nitrophenyl)urea would prevent the degradation of EETs, leading to their accumulation. This elevation of EET levels is predicted to have several significant downstream effects:

-

Anti-inflammatory Effects: Increased EETs can suppress inflammatory signaling pathways, potentially by inhibiting the activation of NF-κB.[10] This leads to a reduction in the production of pro-inflammatory cytokines.

-

Vasodilation and Blood Pressure Regulation: EETs are potent vasodilators, and their stabilization through sEH inhibition has been shown to lower blood pressure in animal models.[2][11]

-

Neuroprotection: sEH is upregulated in the brains of Alzheimer's disease patients, and its inhibition has been shown to reduce neuroinflammation and cognitive impairment in preclinical models.[12]

-

Analgesia: sEH inhibitors have demonstrated anti-nociceptive effects in models of inflammatory and neuropathic pain.[7][13]

The following diagram illustrates the proposed signaling pathway modulated by (3-Nitrophenyl)urea.

Caption: Speculative signaling pathway of (3-Nitrophenyl)urea via sEH inhibition.

Experimental Validation Protocols

To validate the hypothesis that (3-Nitrophenyl)urea inhibits sEH, a series of in vitro and cell-based assays are recommended.

3.1. In Vitro sEH Inhibition Assay

This initial experiment aims to determine the direct inhibitory effect of (3-Nitrophenyl)urea on purified sEH enzyme and to calculate its IC50 value.

Methodology:

-

Reagents and Materials:

-

Recombinant human sEH (available from commercial sources).

-

(3-Nitrophenyl)urea.

-

A fluorescent sEH substrate, such as (3-Phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME).[11]

-

A known sEH inhibitor as a positive control, such as 12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA).

-

Assay buffer (e.g., 0.1 M sodium phosphate, pH 7.4).

-

96-well microplate.

-

Fluorescence microplate reader.

-

-

Procedure:

-

Prepare a stock solution of (3-Nitrophenyl)urea in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of (3-Nitrophenyl)urea in assay buffer.

-

In a 96-well plate, add the diluted (3-Nitrophenyl)urea solutions, the positive control, and a vehicle control.

-

Add recombinant sEH to each well and incubate for a short period (e.g., 5 minutes at 30°C).

-

Initiate the reaction by adding the fluorescent substrate to all wells.

-

Incubate the plate at 30°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction (e.g., by adding a suitable solvent).

-

Measure the fluorescence of the product at the appropriate excitation and emission wavelengths (e.g., 330 nm excitation and 465 nm emission for the product of PHOME hydrolysis).[14]

-

Calculate the percent inhibition for each concentration of (3-Nitrophenyl)urea and determine the IC50 value by non-linear regression analysis.

-

3.2. Cell-Based sEH Activity Assay

This assay confirms the activity of (3-Nitrophenyl)urea in a cellular context, assessing its ability to penetrate cell membranes and inhibit endogenous sEH.

Methodology:

-

Reagents and Materials:

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of (3-Nitrophenyl)urea for a predetermined time.

-

Add the cell-permeable fluorescent substrate to each well.

-

Incubate for a period to allow for substrate hydrolysis.

-

Measure the fluorescence in the plate reader.

-

Determine the effect of (3-Nitrophenyl)urea on cellular sEH activity and calculate the EC50 value.

-

3.3. Downstream Marker Analysis

To further validate the mechanism, the effect of (3-Nitrophenyl)urea on the levels of sEH substrates and products can be measured.

Methodology:

-

Sample Preparation:

-

Treat a relevant cell line or primary cells with (3-Nitrophenyl)urea.

-

Lyse the cells and extract the lipids.

-

-

Analytical Method:

-

Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the levels of various EETs and DHETs.

-

-

Expected Outcome:

-

Treatment with (3-Nitrophenyl)urea should lead to a significant increase in the ratio of EETs to DHETs, providing strong evidence for sEH inhibition.

-

The following diagram outlines the experimental workflow for validating the speculative mechanism of action.

Caption: Experimental workflow for validating the sEH inhibitory activity of (3-Nitrophenyl)urea.

Data Summary and Interpretation

The following table provides a template for summarizing the key quantitative data that should be generated from the proposed experiments.

| Parameter | Experimental Assay | Expected Outcome with (3-Nitrophenyl)urea | Significance |

| IC50 | In Vitro sEH Inhibition Assay | Low nanomolar to micromolar range | Direct measure of inhibitory potency against the purified enzyme. |

| EC50 | Cell-Based sEH Activity Assay | Potency similar to or slightly higher than IC50 | Confirms cell permeability and activity in a biological context. |

| EET/DHET Ratio | LC-MS Analysis of Cell Lysates | Significant increase compared to vehicle control | Direct evidence of the inhibition of sEH-mediated EET hydrolysis. |

A low IC50 value, coupled with a corresponding EC50 and a significant increase in the EET/DHET ratio, would provide strong, multi-faceted support for the hypothesis that (3-Nitrophenyl)urea's primary mechanism of action is the inhibition of soluble epoxide hydrolase.

Conclusion and Future Directions

The structural features of (3-Nitrophenyl)urea strongly suggest that it functions as an inhibitor of soluble epoxide hydrolase. This proposed mechanism aligns with a substantial body of literature on the pharmacology of aryl ureas. The experimental protocols outlined in this guide provide a clear and robust pathway for the validation of this hypothesis.

Should these experiments confirm potent sEH inhibitory activity, future research should focus on:

-